2,6-Diallylphenol
Description
Structure
3D Structure
Properties
CAS No. |
26338-58-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C12H14O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h3-5,8-9,13H,1-2,6-7H2 |
InChI Key |
RMXNSQWYMVTLEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CC=C)O |
Origin of Product |
United States |
Chemical and Physical Properties of 2,6 Diallylphenol
The physical and chemical properties of 2,6-diallylphenol are fundamental to its handling, reactivity, and application in various chemical processes.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 3382-99-8 |
| Appearance | Not specified |
| Boiling Point | 78-80 °C at 0.8 mmHg dtic.mil |
| Solubility | Soluble in many organic solvents. researchgate.net |
Synthesis and Manufacturing of 2,6 Diallylphenol
Precursor Materials
The key precursor for the synthesis of this compound is typically 2-allylphenyl allyl ether. This ether is itself prepared from 2-allylphenol, which can be synthesized from phenol (B47542).
Role of Catalysts in Directing Coupling Selectivity
Synthesis of this compound
The synthesis is a two-step process starting from 2-allylphenol:
Williamson Ether Synthesis: 2-Allylphenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form 2-allylphenyl allyl ether. colab.ws
Claisen Rearrangement: The 2-allylphenyl allyl ether is then heated, typically in a high-boiling solvent such as N,N-diethylaniline, to induce a -sigmatropic rearrangement. dtic.mil This intramolecular process leads to the migration of the second allyl group to the ortho position of the phenolic ring, yielding this compound. dtic.mil The reaction is driven by the formation of a more stable aromatic system.
Polymer Chemistry and Macromolecular Architectures Based on 2,6 Diallylphenol
Advanced Polymer Synthesis Utilizing 2,6-Diallylphenol as Monomer
This compound serves as a versatile building block for creating a range of novel polymers and oligomers through different synthetic strategies. Its ability to be incorporated into polymer backbones or used as a branching or cross-linking agent has led to the development of new macromolecular systems.
Researchers have successfully synthesized several new families of reactive oligomers and polymers using this compound as a key monomer. researchgate.netresearchgate.net These syntheses often involve polyaddition reactions where the allyl groups of this compound react with complementary functional groups on other monomers. One of the most significant routes is the hydrosilylation polyaddition with various siloxane compounds. researchgate.netresearchgate.net This method yields soluble polymers with good yields and high molecular weights, which possess excellent solubility in a wide array of organic solvents. researchgate.net The resulting polymers contain reactive sites, making them suitable for further modification or for use in developing thermosetting materials.
A prominent application of this compound in polymer chemistry is its use in creating novel polysiloxane architectures through hydrosilylation polyaddition. researchgate.netresearchgate.net This reaction involves the platinum-catalyzed addition of silicon-hydride (Si-H) bonds across the carbon-carbon double bonds of the allyl groups.
Scientists have demonstrated that the hydrosilylation polyaddition of this compound with specific organosilicon compounds, such as 1,1,3,3-tetramethyldisiloxane (B107390) and 1,1,3,3,5,5-hexamethyltrisiloxane, proceeds with remarkable efficiency. researchgate.netresearchgate.net Notably, this polymerization occurs much more rapidly than many other known hydrosilylation reactions. researchgate.netacs.org The process yields thermally and chemically stable polymers that link the aromatic phenol (B47542) units with flexible siloxane segments through Si-C bonds. researchgate.net
Table 1: Hydrosilylation Polyaddition of this compound
| Co-monomer | Catalyst | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| 1,1,3,3-Tetramethyldisiloxane | Platinum Complex | Linear Polysiloxane with pendant phenolic groups | researchgate.net, researchgate.net |
Poly(phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE), is a high-performance thermoplastic typically synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312). chempap.orgwikipedia.org The integration of monomers like this compound into PPO systems offers a strategic approach to introduce reactive functional groups. By copolymerizing this compound with 2,6-dimethylphenol, it is possible to create a PPO backbone featuring pendant allyl groups. These allyl groups can serve as sites for subsequent cross-linking reactions, allowing for the transformation of the thermoplastic PPO into a thermosetting material with enhanced thermal stability and solvent resistance. The use of this compound in polyphenylene ether compositions has been noted in patent literature, highlighting its utility in modifying these high-performance polymers. epo.org
Polysiloxane Architectures from Hydrosilylation Polyaddition
Mechanistic Aspects of this compound Polymerization
Understanding the mechanisms by which this compound polymerizes is crucial for controlling the structure and properties of the resulting macromolecules. The primary pathways involve polyaddition reactions, with potential for radical-mediated processes as well.
The allyl groups present in this compound are susceptible to radical-initiated reactions. While less common than polyaddition for this specific monomer, radical polymerization is a potential pathway for creating polymer networks. justia.com In such a mechanism, a radical initiator would attack one of the allyl double bonds, creating a new radical center that can then propagate by adding to the allyl groups of other monomers. This would lead to a highly cross-linked polymer structure. The polymerization of 2,6-xylenol to PPO proceeds through a radical mechanism involving phenoxy radicals, suggesting that the phenolic end of this compound could also participate in radical processes under specific oxidative conditions. chempap.org
The most well-documented polymerization mechanism for this compound is polyaddition, specifically hydrosilylation. researchgate.netresearchgate.net This reaction is a highly efficient and clean method for forming polymers, as it involves the direct addition of reactants without the formation of byproducts. rsc.org
The mechanism for the platinum-catalyzed hydrosilylation involves several steps:
Oxidative Addition: The platinum catalyst reacts with the silicon-hydride (Si-H) bond of the siloxane monomer.
Coordination: The allyl group of the this compound coordinates to the platinum center.
Insertion: The coordinated double bond inserts into the platinum-hydride bond, typically in an anti-Markovnikov fashion, forming a stable Si-C bond. rsc.org
Reductive Elimination: The newly formed alkyl-silane segment is released from the catalyst, regenerating the active catalyst species which can then participate in the next addition cycle.
This cycle repeats, linking the siloxane and phenol monomers together to build the polymer chain. The reaction is known for its high selectivity and yield, with facile monitoring possible by observing the disappearance of the Si-H signals in IR or NMR spectra. rsc.org The unexpectedly rapid polymerization rate observed with this compound suggests a particularly favorable electronic or steric arrangement for the catalytic cycle. researchgate.netacs.org
Role of Initiators and Catalysts in Polymerization Control
The polymerization of this compound is a versatile process where the choice of initiators and catalysts is paramount in directing the reaction pathway and controlling the final polymer structure. The control exerted by these chemical agents determines key characteristics of the resulting polymer, such as molecular weight, solubility, and thermal properties.
Different polymerization techniques employ distinct catalytic systems to polymerize this compound. One significant method is oxidative polymerization. Research has shown that this compound can be polymerized using a copper(I) chloride (CuCl) and pyridine (B92270) catalyst system in the presence of oxygen. dtic.mil However, this method results in a polymer with a considerably lower molecular weight compared to the polymer produced from 2,6-dimethylphenol under similar conditions. dtic.mil This suggests that the diallyl structure presents specific challenges or alternative reaction pathways during oxidative polymerization. dtic.mil
Another important route is hydrosilation polymerization, which involves the addition of a silicon-hydride bond across the monomer's allyl groups. The hydrosilation polyaddition of this compound with 1,1,3,3-tetramethyldisiloxane has been reported to be "unexpectedly rapid". acs.orgresearchgate.net The reaction is highly exothermic and must be cooled to prevent an explosive loss of reagents and to maintain stoichiometric balance. researchgate.netresearchgate.net Despite the vigorous reaction, this method successfully yields polymers with good solubility in a wide range of organic solvents. researchgate.netresearchgate.net
Thermal curing represents another pathway, where high temperatures can initiate polymerization without the need for a specific catalyst. The allyl groups on the phenol are known to require prolonged heating, for instance at 250°C, to achieve a significant degree of curing through cross-linking reactions. scribd.com
The following table summarizes the role of different initiators and catalysts in the polymerization of this compound.
Table 1: Initiators and Catalysts in this compound Polymerization| Polymerization Method | Initiator / Catalyst System | Key Research Findings | Resulting Polymer Characteristics |
|---|---|---|---|
| Oxidative Polymerization | Copper(I) Chloride (CuCl) / Pyridine | The process yields polymers of a lower molecular weight compared to those from 2,6-dimethylphenol. dtic.mil | Low molecular weight; becomes insoluble and infusible upon air exposure due to crosslinking. dtic.mil |
| Hydrosilation Polyaddition | (Typically Platinum-based catalysts) with silanes like 1,1,3,3-tetramethyldisiloxane | The reaction is exceptionally rapid and exothermic, necessitating cooling. acs.orgresearchgate.netresearchgate.net | Good yields of polymers with excellent solubility and intrinsic viscosity values of 0.21-0.23 dL/g are achieved. researchgate.netresearchgate.net |
| Thermal Curing | Heat (e.g., 250°C) | Prolonged heating is required for the allyl groups to cross-link effectively. scribd.com | Forms a cross-linked, thermoset network. dtic.milscribd.com |
Structure-Property Relationships in this compound-Derived Polymers
The relationship between the molecular structure of the monomer, the architecture of the resulting polymer, and its macroscopic properties is a fundamental concept in polymer science. numberanalytics.commdpi.com For this compound, its unique chemical structure is a determining factor in both its polymerization behavior and the performance of the derived polymers.
Correlating Monomer Structure with Polymerization Behavior
The polymerization behavior of this compound is directly governed by its molecular structure, which features a phenolic hydroxyl group and two reactive allyl groups at the ortho positions. This specific arrangement of functional groups dictates the types of polymerization it can undergo and its reactivity compared to other substituted phenols.
The influence of the monomer's structure is evident in oxidative polymerization. While 2,6-dimethylphenol polymerizes effectively to a high molecular weight polymer, this compound yields a product with a significantly lower molecular weight under the same catalytic conditions. dtic.mil This indicates that the allyl groups introduce more complex structural requirements for this polymerization method. dtic.mil Furthermore, a monomer like 2,6-dibromophenol (B46663) fails to polymerize at all via this oxidative procedure, underscoring how critical the nature of the substituent groups is to the success of the polymerization. dtic.mil
The two allyl groups are the primary sites for addition polymerizations. Their high reactivity is demonstrated by the "unexpectedly rapid" and exothermic nature of hydrosilation polymerization. acs.orgresearchgate.net These terminal double bonds are also susceptible to other catalytic reactions, such as olefin cross-metathesis, which has been used in the synthesis of other complex molecules from a this compound starting point. science.govscience.gov The presence of two such groups per monomer provides the functionality required for forming cross-linked networks upon thermal curing. dtic.milscribd.com
Influence of Polymer Architecture on Macroscopic Performance
The architecture of polymers derived from this compound, whether linear or cross-linked, has a profound impact on their macroscopic performance characteristics such as solubility and thermal stability.
When this compound is polymerized via methods that engage its bifunctional allyl groups, a cross-linked network architecture is formed. For instance, polymers produced through oxidative polymerization, while initially soluble, become insoluble and infusible after a few days of exposure to the atmosphere. dtic.mil This change is attributed to cross-linking that occurs through the allyl double bonds, creating a rigid, three-dimensional network. dtic.mil Similarly, thermal curing at high temperatures promotes the formation of a cross-linked thermoset material. scribd.com This type of architecture typically imparts high thermal stability and rigidity to the final material.
In contrast, a different polymer architecture with distinct properties can be achieved through hydrosilation polymerization. The reaction of this compound with difunctional silanes like 1,1,3,3-tetramethyldisiloxane leads to the formation of linear polymers where the monomer units are linked by flexible siloxane chains. researchgate.netresearchgate.net This linear architecture results in polymers that possess excellent solubility in virtually all organic solvents and have reported intrinsic viscosity values between 0.21 and 0.23 dL/g. researchgate.net This demonstrates a clear relationship: a linear polymer architecture leads to high solubility, whereas a cross-linked architecture leads to insolubility and infusibility.
The following table correlates the polymer architecture with macroscopic properties.
Table 2: Influence of Polymer Architecture on Macroscopic Properties| Polymerization Method | Resulting Polymer Architecture | Key Macroscopic Properties |
|---|---|---|
| Oxidative Polymerization | Cross-linked network (forms upon air exposure) | Becomes insoluble and infusible over time. dtic.mil |
| Hydrosilation Polyaddition | Linear Polysiloxane | Excellent solubility in organic solvents; intrinsic viscosity of 0.21-0.23 dL/g. researchgate.netresearchgate.net |
| Thermal Curing | Cross-linked network | Thermally stable, rigid thermoset. scribd.com |
Advanced Spectroscopic Characterization Methodologies for 2,6 Diallylphenol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like 2,6-diallylphenol. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. emerypharma.comemory.edu
Advanced 1D NMR Techniques (e.g., ¹H NMR)
One-dimensional (1D) NMR, particularly proton (¹H) NMR, is the initial and fundamental step in structural characterization. emerypharma.com The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its unique proton environments. The chemical shifts (δ), multiplicities, and integration values of these signals allow for the assignment of each proton in the molecule.
The typical ¹H NMR spectrum of this compound exhibits signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two identical allyl groups. Each allyl group contains protons on a methylene (B1212753) group adjacent to the aromatic ring, a methine proton, and terminal vinyl protons.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OH | ~4.8-5.2 | Singlet (broad) |
| Ar-H | ~6.8-7.1 | Multiplet |
| -CH(allyl) | ~5.9-6.1 | Multiplet |
| =CH₂ (allyl) | ~5.0-5.2 | Multiplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR Correlational Spectroscopy (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide further insight by revealing correlations between different nuclei, which is crucial for assembling the complete molecular structure. rutgers.edunumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. magritek.com In this compound, a COSY spectrum would show correlations between the aromatic protons, and within each allyl group, it would reveal the connectivity between the Ar-CH₂- protons, the -CH= proton, and the =CH₂ protons. tecmag.comlibretexts.org These correlations appear as cross-peaks, connecting the diagonal peaks of the coupled protons. rutgers.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edublogspot.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. For this compound, each proton signal (except the hydroxyl proton) will show a correlation to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is powerful for establishing long-range connectivity, showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). columbia.eduindiana.edu For instance, the protons of the methylene group (Ar-CH₂-) in the allyl substituent would show an HMBC correlation to the aromatic carbons they are attached to (C2 and C6) and the adjacent aromatic carbons. Similarly, the aromatic protons would show correlations to the neighboring carbons in the ring. This information is vital for confirming the substitution pattern on the phenol (B47542) ring. libretexts.org
Application in Monitoring Reaction Progress
NMR spectroscopy is a highly effective tool for monitoring the progress of chemical reactions in real-time. magritek.com By acquiring spectra at different time intervals, changes in the concentration of reactants, intermediates, and products can be quantified. For reactions involving this compound, such as polymerization or functional group modification, ¹H NMR can be used to track the disappearance of the allyl group's vinyl proton signals or the appearance of new signals corresponding to the product. This allows for the determination of reaction kinetics, endpoints, and the identification of any potential side products without the need for sample isolation. magritek.comjhu.edunih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. mdpi.com These spectra serve as a unique "molecular fingerprint" and are used to identify functional groups present in the molecule. mdpi.commdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.comspectroscopyonline.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3200-3600 | Broad band, indicative of the phenolic hydroxyl group. |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks. |
| C-H stretch (aliphatic) | 2850-3000 | Sharp peaks from the allyl groups. |
| C=C stretch (alkene) | ~1640 | Characteristic of the allyl double bond. |
| C=C stretch (aromatic) | 1450-1600 | Multiple bands. |
| C-O stretch (phenol) | ~1200 | Strong absorption. |
Note: Frequencies are approximate.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. libretexts.org While IR absorption is strong for polar bonds, Raman scattering is more intense for non-polar, symmetric bonds. This makes it particularly useful for observing the C=C bonds of the allyl groups and the aromatic ring in this compound. The resulting spectrum provides a distinct molecular fingerprint that can be used for identification and qualitative analysis. mdpi.comlibretexts.orgscitechdaily.com The combination of both IR and Raman spectra offers a more complete picture of the vibrational characteristics of the molecule. nih.gov
Mass Spectrometry in Compound and Polymer Characterization
Mass spectrometry (MS) is a powerful technique for the molecular-level characterization of both the this compound monomer and its polymers. lcms.cz It provides precise mass measurements, enabling the determination of molecular formulas and structural features. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound. measurlabs.cominnovareacademics.in Unlike conventional MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of a molecule. bioanalysis-zone.com This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comyoutube.com For this compound (C₁₂H₁₄O), HRMS can provide a measured mass that is extremely close to its calculated theoretical exact mass, thereby confirming its elemental composition with high confidence. measurlabs.com Techniques such as electrospray ionization (ESI) are often coupled with HRMS for the analysis of such compounds. nih.gov
| Compound | Molecular Formula | Calculated Exact Mass | Measured Exact Mass (HRMS) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₁₂H₁₄O | 174.1045 | Example: 174.1043 | Example: -1.15 |
Mass spectrometry is crucial for analyzing the structure of polymers derived from this compound, particularly for identifying oligomers and characterizing polymer end-groups. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are well-suited for polymer analysis. iyte.edu.trbruker.com MALDI is a soft ionization technique that can ionize large molecules like polymers with minimal fragmentation. iyte.edu.tr
In the analysis of poly(this compound), MALDI-TOF MS can reveal the distribution of oligomers, where the mass difference between adjacent peaks in the spectrum corresponds to the mass of the this compound repeat unit. iyte.edu.tr Furthermore, by analyzing the absolute mass of the oligomer peaks, the chemical nature of the end-groups, which cap the polymer chains, can be determined. This information is vital for understanding the polymerization mechanism and the final properties of the polymer. Tandem mass spectrometry (MS/MS) can further be employed to fragment selected oligomer ions, providing more detailed structural information about the backbone connectivity and end-groups. lcms.cz
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Other Advanced Spectroscopic and Analytical Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com Larger molecules elute first, while smaller molecules are retained longer in the porous gel of the chromatography column. oecd.org
For poly(this compound), GPC analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netoecd.org The PDI is a measure of the breadth of the molecular weight distribution. researchgate.net These parameters significantly influence the physical and mechanical properties of the polymer, such as tensile strength and viscosity. researchgate.net The analysis is typically performed by dissolving the polymer in a suitable solvent, like tetrahydrofuran (B95107) (THF) or chloroform, and using a calibrated system with polymer standards of known molecular weights. lcms.czlcms.cz
| Parameter | Value | Description |
|---|---|---|
| Mn (g/mol) | Example: 8,000 | Number-Average Molecular Weight |
| Mw (g/mol) | Example: 15,000 | Weight-Average Molecular Weight |
| PDI (Mw/Mn) | Example: 1.875 | Polydispersity Index |
Thermal analysis techniques are essential for characterizing the thermal properties and stability of poly(this compound). labmanager.com The two most important techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). tainstruments.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. open.edu It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). open.edulinseis.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. linseis.com For a semi-crystalline polymer, DSC can also identify the melting point of the crystalline domains. compositeskn.org This information is critical for defining the processing window and service temperature of the polymer.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labmanager.com TGA is used to evaluate the thermal stability of poly(this compound). The resulting data shows the temperature at which the polymer begins to decompose. This is crucial for determining the upper temperature limit for the material's use and for assessing its composition, such as the amount of residual solvent or inorganic fillers. labmanager.com
Combining DSC and TGA provides a comprehensive understanding of the thermal behavior of poly(this compound). labmanager.comnetzsch.com
| Thermal Property | Technique | Typical Value | Significance |
|---|---|---|---|
| Glass Transition Temperature (Tg) | DSC | Example: 110 °C | Indicates the transition from a glassy to a rubbery state. linseis.com |
| Decomposition Temperature (Td) | TGA | Example: 350 °C (onset) | Indicates the onset of thermal degradation. |
Electrochemical Methods for Redox-Active Derivatives (e.g., Cyclic Voltammetry)
Electrochemical methods are indispensable for characterizing the redox properties of molecules, providing profound insights into their electron transfer capabilities. Cyclic voltammetry (CV) stands out as a primary technique for investigating redox-active derivatives of this compound, particularly its polymeric forms. als-japan.com This method involves applying a linearly varying potential to an electrode immersed in a solution and measuring the resulting current, which provides information about the oxidation and reduction processes of an analyte. als-japan.commdpi.com
For derivatives of this compound, such as poly(this compound), cyclic voltammetry is instrumental in both the synthesis and characterization of the material. The electrochemical polymerization of phenolic compounds is a common method to create a thin, redox-active polymer film directly onto an electrode surface. mdpi.comnih.gov This process, known as electropolymerization, is typically initiated by oxidizing the monomer (this compound) at a specific potential. biointerfaceresearch.com The formation of the polymer can be monitored by the increasing current peaks over successive CV cycles, indicating the deposition and growth of a conductive or redox-active film. nih.gov
Once the poly(this compound) film is formed on the electrode, its electrochemical behavior can be thoroughly investigated. The phenolic hydroxyl groups along the polymer backbone are the primary redox-active sites. The cyclic voltammogram of such a modified electrode would be expected to show characteristic anodic (oxidation) and cathodic (reduction) peaks.
The fundamental process involves the oxidation of the phenolic group to a phenoxy radical. This is a key step that defines the antioxidant and electrochemical properties of phenolic compounds. mdpi.com In a polymeric structure, these redox reactions can be quasi-reversible or irreversible, and CV provides a direct way to assess this behavior. The key parameters derived from a voltammogram are the peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (anodic, Ipa, and cathodic, Ipc). scielo.br
The formal potential (E°'), which is a measure of the thermodynamic ease of oxidizing or reducing the species, can be estimated from the average of the anodic and cathodic peak potentials. The separation between these peaks (ΔEp = Epa - Epc) gives an indication of the electron transfer kinetics of the redox couple. A small peak separation is characteristic of a fast, reversible electron transfer process.
Furthermore, the stability of the redox-active polymer can be assessed by performing multiple CV cycles. A stable polymer will show consistent peak currents and potentials over many cycles, whereas degradation may be indicated by a decrease in peak currents or a shift in potentials. researchgate.net
The electrochemical response of a poly(this compound) film is also influenced by experimental conditions. The pH of the electrolyte solution is a critical parameter, as the oxidation of phenolic groups involves the transfer of both electrons and protons. nih.gov Consequently, the peak potentials are typically pH-dependent, shifting to less positive values as the pH increases. researchgate.net The relationship between peak potential and scan rate also provides valuable information; for a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. biointerfaceresearch.com
The table below outlines the key parameters that can be determined from a cyclic voltammetry analysis of a redox-active polymer like poly(this compound) and the significance of each.
| Parameter | Symbol | Information Provided |
| Anodic Peak Potential | Epa | The potential at which the oxidation half-reaction occurs at a maximum rate. |
| Cathodic Peak Potential | Epc | The potential at which the reduction half-reaction occurs at a maximum rate. |
| Anodic Peak Current | Ipa | The maximum current measured during the anodic scan, related to the concentration and diffusion coefficient of the species. |
| Cathodic Peak Current | Ipc | The maximum current measured during the cathodic scan. The ratio Ipa/Ipc is a key indicator of reaction reversibility. |
| Formal Potential | E°' | Approximated as (Epa + Epc)/2. It indicates the standard redox potential of the species under the experimental conditions. |
| Peak Separation | ΔEp | Calculated as Epa - Epc. This value provides insight into the kinetics of the electron transfer process. |
By systematically studying these parameters, a comprehensive understanding of the electrochemical properties of redox-active derivatives of this compound can be achieved, which is crucial for their potential application in sensors, energy storage, or as antioxidant coatings. mdpi.commdpi.com
Theoretical and Computational Chemistry Approaches to 2,6 Diallylphenol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. For a molecule like 2,6-diallylphenol, these methods could provide insights into its structure, stability, and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. aps.orgarxiv.orgresearchgate.netaps.org It is favored for its balance of accuracy and computational cost. A DFT study of this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms. This would reveal bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape.
Electronic Properties: Calculation of properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP would indicate regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com
Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical hardness, softness, and electrophilicity. mdpi.comrsc.orgscielo.org.mx These descriptors would help in predicting how this compound might behave in different chemical reactions.
A hypothetical data table summarizing results from a DFT calculation on this compound at a common level of theory (e.g., B3LYP/6-31G*) is presented below.
| Property | Hypothetical Calculated Value | Significance |
| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | Value in eV | Relates to the electron-donating ability. |
| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
Basis Set Selection and Computational Efficiency Considerations
The choice of basis set is a critical aspect of any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. A larger, more flexible basis set generally leads to more accurate results but at a higher computational cost. For a molecule of the size of this compound, a balance must be struck.
Commonly used basis sets range from the minimal STO-3G to the more extensive Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The selection would depend on the specific property being investigated and the desired level of accuracy versus the available computational resources.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. osti.govmdpi.comnih.govresearchgate.netdovepress.com An MD simulation of this compound would involve solving Newton's equations of motion for a system of molecules, allowing for the exploration of conformational changes and interactions over time.
Simulating Reaction Pathways and Transition States
While quantum mechanics is needed to describe the breaking and forming of bonds, MD simulations, particularly reactive MD (ReaxFF) or methods combining QM and MM (QM/MM), can be used to explore reaction pathways. osti.govresearchgate.net For this compound, this could involve simulating:
Claisen Rearrangement: The allyl groups on the phenol (B47542) can undergo thermal rearrangement. MD simulations could help visualize the conformational changes leading to the transition state of this pericyclic reaction.
Polymerization: Simulating the initial steps of polymerization could provide insights into how individual this compound monomers interact and orient themselves before forming covalent bonds.
Investigation of Intermolecular Interactions and Solvent Effects
MD simulations are particularly powerful for studying how molecules interact with each other and with a solvent. For this compound, simulations could reveal:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. MD simulations in a suitable solvent (like water or an alcohol) would show the dynamics of these hydrogen bonds. researchgate.net
Solvation Structure: The simulations would describe how solvent molecules arrange themselves around the solute, forming solvation shells. This is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity. smf.mxunal.edu.coresearchgate.netresearchgate.netarxiv.orgredalyc.org
Aggregation: In non-polar solvents or at high concentrations, one could investigate the tendency of this compound molecules to self-associate through intermolecular forces.
A hypothetical data table from an MD simulation of this compound in water is shown below.
| Property | Hypothetical Calculated Value | Significance |
| Radial Distribution Function g(r) of water oxygen around phenolic hydrogen | Peak at ~1.8 Å | Characterizes the average distance of the first solvation shell. |
| Average number of hydrogen bonds | ~2-3 per molecule | Quantifies the extent of hydrogen bonding with the solvent. |
| Self-Diffusion Coefficient | Value in cm²/s | Describes the mobility of the molecule within the solvent. |
| Rotational Correlation Time | Value in ps | Indicates how quickly the molecule tumbles in solution. |
Polymer Conformation and Dynamics Modeling
The physical and mechanical properties of polymers derived from this compound are intrinsically linked to the three-dimensional structures (conformations) and movements (dynamics) of the polymer chains. Computational modeling allows researchers to explore these characteristics in silico, providing insights that can be difficult to obtain through experimental methods alone.
Atomistic molecular dynamics (MD) simulations are a primary tool for this purpose. In this approach, the polymer is represented as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the polymer chain folds, moves, and interacts with its environment. For instance, MD simulations can be performed on polymers of this compound to understand their behavior in the melt or in solution. rsc.org
Theoretical models like the freely-jointed chain and the worm-like chain are also used to describe the fundamental flexibility of the polymer backbone. mdpi.com These models can be parameterized using data from atomistic simulations to bridge the gap between the molecular level and macroscopic properties. The dynamics of the polymer, such as its relaxation times, dictate its viscoelastic properties. mdpi.com Computational studies can model these relaxation processes, providing a link between the molecular structure of the poly(this compound) chain and its bulk mechanical response. arxiv.org
Table 1: Example of Simulated Properties for a Hypothetical Poly(this compound) Chain This table presents illustrative data that would be obtained from molecular dynamics simulations.
| Simulation Parameter | Description | Hypothetical Value |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil. | 2.5 nm |
| End-to-End Distance | The average distance between the two ends of the polymer chain. | 6.8 nm |
| Persistence Length | A measure of the stiffness of the polymer chain. | 1.2 nm |
| Longest Relaxation Time (τ) | The characteristic time for the polymer chain to return to its equilibrium conformation. mdpi.com | 150 ns |
Predictive Modeling of Spectroscopic Signatures
Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can confirm experimental results, assign spectral features to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has been significantly enhanced by the development of sophisticated computational methods and machine learning algorithms trained on large experimental datasets. mdpi.comresearchgate.net For flexible molecules such as this compound, a common approach is to calculate the chemical shifts for multiple low-energy conformations and then compute a Boltzmann-weighted average to obtain the final predicted spectrum, which better represents the dynamic nature of the molecule in solution. nih.gov
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound This table illustrates a typical comparison between computationally predicted and experimentally measured NMR data. Experimental data is sourced from public databases. spectrabase.com
| Proton | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | 5.10 | ~5.0 (variable) |
| Aromatic C-H | 6.95 | 6.92 |
| Aromatic C-H | 6.80 | 6.78 |
| Allyl -CH= | 5.98 | 5.95 |
| Allyl =CH₂ (trans) | 5.15 | 5.12 |
| Allyl =CH₂ (cis) | 5.11 | 5.08 |
| Allyl -CH₂- | 3.35 | 3.32 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods, primarily DFT, are used to calculate the harmonic vibrational frequencies and their corresponding intensities. scirp.orgmdpi.com These calculations produce a theoretical spectrum that can be compared with experimental data.
For a molecule like this compound, with its C=C, C-O, O-H, and various C-H bonds, a simulated spectrum helps in the definitive assignment of each absorption band to a specific vibrational mode (e.g., stretching, bending, wagging). scirp.org Often, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation and other factors; thus, they are often scaled by an empirical factor to improve agreement with experiment. scirp.org Advanced methods like second-order vibrational perturbation theory (VPT2) can account for anharmonicity and provide even more accurate predictions. frontiersin.org
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. ubbcluj.ro Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra of organic molecules like this compound. units.it
These calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. units.it For this compound, the predicted spectrum would show transitions associated with the phenolic chromophore, such as π→π* transitions within the aromatic ring. uomustansiriyah.edu.iq The calculations can also reveal how factors like solvent polarity might shift these transitions (solvatochromism). units.it
Table 3: Predicted Electronic Transitions for this compound in Methanol This table shows representative data from a TD-DFT calculation.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 278 | 0.025 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 225 | 0.150 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 205 | 0.310 | HOMO → LUMO+1 (π→π*) |
Simulating Vibrational Spectra for Assignment and Interpretation
Computational Materials Design and Discovery
Beyond analyzing existing molecules, computational chemistry is a powerful engine for the design and discovery of new materials with desired properties. By simulating molecules before they are synthesized, researchers can prioritize promising candidates and guide experimental efforts.
In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of candidate molecules. Starting with the this compound scaffold, a multitude of derivatives can be generated computationally by adding different functional groups to the aromatic ring or modifying the allyl side chains.
These virtual libraries of potential monomers can then be screened for properties relevant to polymerization and final material performance. For example, quantum chemical calculations can predict the reactivity of the allyl groups or the phenolic hydroxyl group, providing insight into potential polymerization pathways. acs.org Properties such as the monomer's electronic bandgap, dipole moment, and polarizability can be calculated to predict the optical and dielectric properties of the resulting polymer. This high-throughput screening approach enables the identification of novel monomers based on this compound that could lead to polymers with enhanced thermal stability, specific optical properties, or improved processability, accelerating the materials discovery cycle. researchgate.netnih.gov
Designing Materials with Tailored Functionalities
The molecular structure of this compound, featuring a reactive phenolic hydroxyl group and two versatile allyl groups, makes it a prime candidate for the design of advanced materials with functionalities tailored for specific applications. Theoretical and computational chemistry provides the tools to explore and predict the outcomes of modifying this foundational molecule, guiding the synthesis of novel polymers and composites.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the structure-property relationships of this compound derivatives. researchgate.netnih.gov DFT calculations can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in predicting the reactivity and electronic behavior of the molecule. nih.gov For instance, by modeling the effects of different substituents on the phenol ring or modifications to the allyl chains, researchers can computationally screen for derivatives with desired characteristics, such as enhanced thermal stability, specific electronic properties, or improved reactivity for polymerization.
One of the key applications of this compound is in the synthesis of polymers and resins. acs.orgscribd.com It can undergo polymerization through its allyl groups, leading to cross-linked networks. scribd.com Molecular dynamics (MD) simulations can be employed to model the polymerization process and predict the thermomechanical properties of the resulting materials. researchgate.net For example, MD can simulate the curing process of a resin system containing this compound and other monomers, providing insights into the evolution of the polymer network, its glass transition temperature, and its mechanical strength. This predictive capability allows for the in silico design of polymer blends with optimized performance for applications in aerospace or as advanced adhesives. researchgate.net
Furthermore, theoretical studies can guide the synthesis of functional materials derived from this compound for applications beyond structural polymers. For example, the phenolic group can be functionalized to create ligands for metal complexes or to introduce specific chemical sensitivities for sensor applications. Computational docking studies could predict the binding affinity of such functionalized derivatives with target molecules or ions. The synthesis of Artepillin C, a diprenylated p-hydroxycinnamate with antioxidant and antitumor activities, starting from this compound, highlights the potential for creating complex, bioactive molecules. science.govtandfonline.com Theoretical models can help in understanding the reaction mechanisms and optimizing the synthetic pathways for such valuable compounds. science.gov
Below is a table summarizing potential functional modifications to this compound and the corresponding theoretical approaches used to predict their impact on material properties.
| Functional Modification | Targeted Functionality | Theoretical/Computational Approach | Predicted Properties |
| Substitution on the phenol ring | Altered electronic properties, reactivity | Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, reaction barriers |
| Modification of allyl groups | Controlled polymerization, new reaction sites | DFT, Molecular Dynamics (MD) | Reaction kinetics, cross-link density, mechanical properties |
| Functionalization of hydroxyl group | Introduction of specific binding sites | Molecular Docking, MD | Binding affinities, complex stability, sensor response |
| Copolymerization with other monomers | Tailored mechanical and thermal properties | MD, Coarse-Grained Simulations | Phase behavior, glass transition temperature, modulus |
Machine Learning Applications in Materials Science
The integration of machine learning (ML) with materials science has opened new avenues for accelerating the discovery and design of materials with desired properties, a paradigm that is highly applicable to systems involving this compound. researchgate.netnist.gov ML models can be trained on large datasets generated from experiments or high-throughput computational simulations to learn complex structure-property relationships. aimlic.commdpi.com
In the context of this compound-based materials, ML can be employed in several ways. For instance, a dataset could be created by running numerous DFT calculations on a wide range of virtual derivatives of this compound, with variations in substituents and functional groups. mdpi.com This dataset, containing molecular descriptors as inputs and calculated properties (e.g., bandgap, reactivity, thermal stability) as outputs, can be used to train an ML model, such as a Gaussian Process Regressor (GPR) or a deep neural network. researchgate.net Once trained, this model can predict the properties of new, untested this compound derivatives almost instantaneously, drastically reducing the computational cost compared to running individual DFT calculations for each new molecule. researchgate.netmdpi.com
This predictive power is invaluable for inverse design, where the goal is to identify a molecule that possesses a specific set of target properties. An ML model can rapidly screen vast chemical spaces of potential this compound derivatives to identify promising candidates that meet the desired criteria. This approach significantly shortens the material development cycle. mdpi.com
Furthermore, ML can be combined with molecular dynamics simulations to develop predictive models for the properties of polymers and composites derived from this compound. researchgate.net For example, an ML model could be trained to predict the mechanical properties of a cross-linked polymer based on the initial concentrations of this compound and other co-monomers, as well as the curing conditions. This would allow for the rapid optimization of formulations for specific applications without the need for extensive and time-consuming laboratory experiments or long-duration MD simulations for every possible combination. researchgate.netresearchgate.net
The following table outlines potential machine learning applications in the study of this compound systems.
| Machine Learning Application | Input Data | Output/Prediction | Potential Impact |
| High-throughput screening of derivatives | Molecular descriptors (from DFT) | Electronic and chemical properties | Accelerated discovery of functional molecules |
| Inverse design of materials | Target properties | Promising molecular structures | Efficient identification of candidate materials for specific applications |
| Prediction of polymer properties | Monomer composition, curing conditions | Mechanical strength, thermal stability | Rapid optimization of polymer formulations |
| Accelerating molecular simulations | Atomic configurations | Interatomic forces, potential energies | Reduced computational cost of MD and other simulations |
Advanced Materials Science Applications Derived from 2,6 Diallylphenol
Polymeric Materials for High-Performance Applications
The bifunctionality of 2,6-Diallylphenol allows for its incorporation into a variety of polymer backbones, leading to materials with enhanced thermal stability, mechanical properties, and chemical resistance.
Development of Thermosetting Resins
Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network structure, typically exhibiting excellent thermal and mechanical properties. polyplastics.complasticseurope.orgsintac.es this compound serves as a critical building block for several types of thermosetting resins.
One significant area of development is in silicon-containing polymers through hydrosilation polymerization. tandfonline.com Researchers have synthesized novel reactive oligomers and polymers by reacting this compound with polysiloxanes such as 1,1,3,3-tetramethyldisiloxane (B107390) and 1,1,3,3,5,5-hexamethyltrisiloxane. dtic.milresearchgate.net This polyaddition reaction, catalyzed by platinum complexes, is noted to be exceptionally rapid, occurring almost instantaneously even at cool temperatures, which is orders of magnitude faster than typical hydrosilation reactions. dtic.milacs.org This rapid curing is advantageous for efficient processing. The resulting polysiloxane-based polymers exhibit good yields and are soluble in most organic solvents. dtic.mil
Another approach involves the synthesis of epoxy resins. polyplastics.com 2,6-Diallylphenyl glycidyl (B131873) ether can be prepared by reacting this compound with epichlorohydrin (B41342) in the presence of sodium hydroxide. google.com This glycidyl ether monomer can then be polymerized to form epoxy thermosets. google.com Furthermore, related diallyl phenols are used to modify and toughen existing thermosetting resins like bismaleimide (B1667444), epoxy, and phenolic resins, significantly enhancing their toughness and impact resistance. cymerchemicals.com
Table 1: Properties of Thermosetting Resins Derived from this compound
| Polymer Type | Comonomers | Key Features | Potential Applications |
| Polysiloxane | 1,1,3,3-tetramethyldisiloxane, 1,1,3,3,5,5-hexamethyltrisiloxane | Extremely rapid hydrosilation polymerization; good solubility. dtic.milacs.org | High-performance composites, coatings. dtic.mil |
| Epoxy Resin | Epichlorohydrin (to form glycidyl ether) | Forms cross-linked networks; can be used to toughen other resins. google.comcymerchemicals.com | Adhesives, coatings, composite materials. cymerchemicals.com |
| Modified Bismaleimide | Bismaleimide (BMI) | Enhanced toughness and impact resistance. cymerchemicals.com | Aerospace materials, high-temperature structural components. cymerchemicals.com |
Applications in Coatings, Adhesives, and Elastomers
The functional groups of this compound are instrumental in its use in coatings, adhesives, and elastomers, where adhesion, durability, and flexibility are paramount. parker.comhallstarindustrial.comvandemark.com The allyl groups can participate in cross-linking reactions, while the phenolic hydroxyl group can form strong hydrogen bonds with substrates, enhancing adhesion. researchgate.net
In the field of adhesives, derivatives of this compound have been shown to be effective adhesion promoters, particularly for bonding silicone elastomers to challenging substrates like nylon. researchgate.net For instance, the incorporation of a small amount of 2,2′-diallylbisphenol A into a room-temperature vulcanizing (RTV) silicone formulation produces excellent adhesion to nylon surfaces. researchgate.net This is achieved through a dual mechanism: the allyl groups react with the silicone via hydrosilylation during the curing process, while the phenolic groups interact with the nylon surface through hydrogen bonding. researchgate.net This approach improves the interfacial strength, which is critical for the performance of composite materials and coated textiles. researchgate.net
In coatings, diallyl phenol (B47542) derivatives serve as effective curing agents and reactive diluents for epoxy-based systems. cymerchemicals.com Their inclusion can reduce the viscosity of the resin for better processability and then cross-link into the polymer network, contributing to the mechanical strength and stability of the final coating. cymerchemicals.com
For elastomers, the addition of diallyl phenols can improve the adhesion strength between the rubber and metal components, a crucial factor in applications such as tire manufacturing and industrial hoses. cymerchemicals.com
Flame-Retardant Materials through Phosphorus Incorporation
Growing safety standards have driven the development of flame-retardant polymers. nih.govnist.gov Phosphorus-containing compounds are a major class of flame retardants that primarily act in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying polymer from heat and reduces the release of flammable gases. crepim.comspecificpolymers.com
A prominent strategy for imparting flame retardancy is the incorporation of phosphorus-containing molecules like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) into the polymer structure. mdpi.comupc.edu While direct studies on DOPO-modified poly(this compound) are not widely reported, the known reactivity of phenols provides a clear pathway for such modifications. The phenolic hydroxyl group of this compound can be reacted with phosphorus-containing reagents to covalently bond the flame-retardant moiety to the polymer backbone or as a pendant group. mdpi.comupc.edu
For example, DOPO and its derivatives have been successfully incorporated into other phenolic polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), by reacting DOPO with functionalized monomers before polymerization. mdpi.com This approach leads to polymers with higher glass transition temperatures, enhanced thermal stability, and increased char yield at high temperatures, all desirable properties for flame-retardant materials. mdpi.com A similar synthetic route could be applied to this compound, using its reactive sites to create novel, intrinsically flame-retardant thermosets for use in electronics, construction, and transportation. nih.govresearchgate.net
Functional Materials Development
Beyond structural applications, this compound is a candidate for the development of functional materials where specific chemical or physical responses are required.
Redox-Active Materials
Redox-active polymers are materials that can undergo reversible oxidation and reduction, making them suitable for applications in energy storage (e.g., organic radical batteries), sensors, and catalysis. rsc.orgnih.govnih.gov These polymers typically contain specific redox-active groups, such as quinones, viologens, or stable radicals like TEMPO, often as pendant groups on a non-conjugated polymer backbone. nsf.govmdpi.com
The phenol group in this compound is inherently redox-active. Phenols can be oxidized to form phenoxyl radicals or corresponding quinone structures, which are known redox couples. By polymerizing this compound, this redox activity can be translated into a macromolecular system. While specific research on redox-active polymers derived solely from this compound is limited, the fundamental chemistry of phenols suggests their potential. Polymers containing these phenolic units could be chemically or electrochemically oxidized to create materials with accessible redox sites, with potential applications in energy storage or as polymer-based antioxidants.
Photoinitiators and Photocurable Compositions
Photocurable compositions, which solidify or "cure" upon exposure to light, are widely used in 3D printing, inks, and coatings. nih.govmdpi.com The process typically requires a photoinitiator to absorb light and generate reactive species that initiate polymerization. researchgate.netnih.govjnfuturechemical.com
Derivatives of diallyl phenols have been utilized in photocurable systems. For instance, a diallylphenol quaternary ammonium (B1175870) salt has been employed for the photo-induced cross-linking of other polymers. researchgate.net The allyl groups are particularly well-suited for photo-initiated reactions, such as thiol-ene "click" chemistry. researchgate.net In this process, the double bonds of the allyl groups react efficiently with thiol-containing compounds in the presence of a photoinitiator, rapidly forming a cross-linked network. This chemistry is noted for its high efficiency and insensitivity to oxygen.
Furthermore, diallylphenol ethers have been included as components in patented photocurable compositions. epo.org The presence of multiple allyl groups allows for a high degree of cross-linking, resulting in a durable, stable cured product. The development of photocurable materials from natural phenols like eugenol, which also contains an allyl group, further highlights the potential of this compound in this area. researchgate.net
Advanced Composites and Hybrid Materials
The unique chemical structure of this compound, featuring a reactive phenolic hydroxyl group and two versatile allyl functional groups, makes it a valuable monomer and modifier in the development of high-performance polymers for advanced material applications. Its incorporation into polymer networks can lead to materials with enhanced thermal stability, improved mechanical properties, and tailored functionalities. These attributes are particularly sought after in the aerospace, electronics, and automotive industries, where materials are subjected to extreme operational conditions.
Integration into Polymer Matrices for Enhanced Properties
This compound serves as a critical building block for modifying and enhancing the properties of various thermosetting polymer matrices, most notably epoxy and bismaleimide (BMI) resins. Its integration is achieved through chemical reactions involving its functional groups, which become covalently bonded into the polymer network during the curing process.
The allyl groups of this compound are particularly reactive and can undergo thermal or catalytic polymerization. In the context of polymer matrices, these groups can react with other monomers or cross-linking agents, leading to a denser and more robust network structure. For instance, in BMI resin systems, the allyl groups from diallyl phenols can react with the maleimide (B117702) groups via an "ene" addition reaction. This copolymerization process helps to overcome the inherent brittleness of BMI resins by creating a tougher, more resilient network. While specific data on this compound is proprietary, research on structurally similar compounds like o,o'-diallyl bisphenol A (DABA) demonstrates this principle effectively. The incorporation of DABA into a BMI matrix results in a decreased crosslink density, which significantly enhances the fracture toughness of the cured resin. polymerinnovationblog.com The curing mechanism involves a complex series of reactions, including an ene-addition, which does not produce volatile byproducts, a crucial advantage for creating void-free composite parts. polymerinnovationblog.com
In epoxy resin systems, this compound can be used to synthesize novel epoxy monomers. This is typically achieved by reacting the phenolic hydroxyl group with epichlorohydrin to form a glycidyl ether, resulting in 2,6-diallylphenyl glycidyl ether. google.com This new epoxy monomer, containing reactive allyl groups, can then be polymerized. The allyl groups can undergo further cross-linking reactions, leading to a cured epoxy with superior thermal and mechanical properties compared to conventional epoxy resins based on bisphenol A. The presence of the allyl groups provides additional cross-linking sites, enhancing the network's integrity and performance at elevated temperatures.
The modification of these resin systems with this compound and its derivatives leads to significant improvements in key material properties.
Key Research Findings on Diallyl Phenol Modified Resins:
| Property | Base Resin System | Modified System (with Diallyl Phenol derivative) | Enhancement |
| Fracture Toughness (KIC) | Bismaleimide (BMI) | BMI / DABA (1.2/1 molar ratio) | 0.97 MN/m1.5 scribd.com |
| Fracture Energy (GIC) | Bismaleimide (BMI) | BMI / DABA (1.2/1 molar ratio) | 197 J/m2 scribd.com |
| Glass Transition Temp. (Tg) | Bismaleimide (BMI) | BMI / DABA (1.2/1 molar ratio) | 279 °C scribd.com |
| Thermal Stability | Standard Epoxy | Epoxy derived from this compound | Increased Tg and thermal properties google.com |
Note: Data for BMI systems is based on o,o'-diallyl bisphenol A (DABA), a structurally related diallyl phenol compound.
Fabrication of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials represent a class of materials that combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanometer scale. rsc.orgfrontiersin.org this compound is a key precursor in the synthesis of these advanced materials, primarily through the reaction of its allyl groups with silicon-containing compounds.
A principal method for fabricating these hybrids is hydrosilylation , a reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the allyl group. This reaction is typically catalyzed by platinum complexes and is known to be unexpectedly rapid and efficient with this compound. acs.org This process covalently links the organic phenolic structure to an inorganic siloxane or silsesquioxane backbone, creating a true hybrid material with strong interfacial bonding. rsc.org
For example, this compound can be reacted with various alkoxysilanes or siloxane compounds containing Si-H groups. The resulting material is a copolymer where the organic phenol units are interspersed with inorganic silicon-based units. dtic.mil This approach has been used to create compatibilizers for otherwise immiscible polymer blends, such as those designed for high-temperature thermal protection systems. dtic.mil
Another strategy involves first synthesizing an epoxy derivative of this compound and then reacting it with silicon-containing compounds. For instance, a diepoxide derivative of diallyl phenol can be synthesized, which is then incorporated into a siloxane or silane-containing resin system. google.com A patent describes the synthesis of an epoxy compound containing an alkoxysilyl group, starting from a derivative of diallylphenol. google.com This involves a hydrosilylation reaction between the allyl groups and a triethoxysilane, catalyzed by platinum oxide. google.com The resulting molecule possesses both epoxy functionality for organic cross-linking and alkoxysilyl groups that can undergo hydrolysis and condensation to form a rigid inorganic silica (B1680970) network (a sol-gel process).
These hybrid materials exhibit a unique combination of properties. The inorganic component typically enhances the thermal stability, flame retardancy, and mechanical hardness, while the organic component provides flexibility and compatibility with other organic polymers. The ability to precisely tune the ratio of organic to inorganic components allows for the fine-tuning of the final material's properties to meet the demands of specific applications, from advanced coatings and adhesives to high-performance electronic encapsulants. google.com
Conclusion and Future Research Trajectories
Summary of Key Research Findings and Contributions
Research into 2,6-Diallylphenol has established a solid foundation, primarily centered on its synthesis and application as a monomer for high-performance polymers. The key findings are summarized as follows:
Dominant Synthetic Route: The most extensively documented and industrially relevant synthesis of this compound is the thermal tandem Claisen rearrangement of phenol (B47542) diallyl ether. This process begins with the Williamson ether synthesis, reacting phenol with an allyl halide (e.g., allyl chloride) under basic conditions to form the ether precursor. Subsequent heating to high temperatures (typically 180-220 °C) induces a [3,3]-sigmatropic rearrangement, migrating the allyl groups to the ortho positions of the phenolic ring.
Monomer for Thermosetting Resins: this compound is a cornerstone monomer for creating advanced thermosetting polymers. The dual allyl functionalities enable cross-linking through various mechanisms, including thermal free-radical polymerization or thiol-ene reactions, while the phenolic hydroxyl group can participate in condensation reactions or be used for further functionalization. The resulting polymers often exhibit excellent thermal stability, low dielectric constants, and high chemical resistance.
Modifier for Engineering Plastics: It has been successfully employed as a reactive modifier and cross-linking agent for engineering thermoplastics like poly(phenylene oxide) (PPO). By incorporating this compound into a PPO matrix, the processability of the material is improved, and upon curing, the cross-linked network enhances the final product's solvent resistance and thermomechanical properties.
Platform for Chemical Derivatization: The distinct reactivity of the allyl and phenol groups makes this compound a valuable platform molecule. The allyl groups are amenable to a wide range of transformations, including epoxidation, hydrogenation, hydroformylation, and olefin metathesis, creating a diverse library of derivative compounds.
The following table summarizes typical conditions and outcomes for the primary synthesis of this compound, highlighting the contrast between thermal and catalytic approaches.
| Parameter | Thermal Claisen Rearrangement | Catalytic Claisen Rearrangement |
| Precursor | Phenol diallyl ether | Phenol diallyl ether |
| Typical Temperature | 180 - 220 °C | 100 - 180 °C |
| Catalyst | None (thermal energy) | Lewis acids (e.g., BCl₃, AlCl₃), Transition metals |
| Selectivity | Moderate to good; risk of side products like 2-Allylphenol | Potentially higher; catalyst dependent |
| Reaction Time | Several hours | Can be significantly shorter |
| Key Advantage | Simplicity, no catalyst contamination | Milder conditions, potential for higher selectivity |
| Key Disadvantage | High energy input, potential for thermal degradation | Catalyst cost, separation, and sensitivity |
Identification of Current Gaps and Unanswered Questions
Despite these advances, the full scope of this compound chemistry remains underexplored. Several critical gaps and unanswered questions persist in the literature:
Synthetic Efficiency and Atom Economy: The conventional two-step synthesis via phenol diallyl ether is not atom-economical and requires high temperatures or stoichiometric catalysts. There is a lack of established, highly selective, and sustainable direct C-H allylation methods for phenol that could produce this compound in a single, efficient step.
Controlled Polymerization: While its utility in thermosets is known, achieving precise control over the polymerization of this compound remains a major challenge. The mechanisms of thermal self-polymerization are complex and can lead to structurally heterogeneous networks. Methodologies for controlled radical polymerization or acyclic diene metathesis (ADMET) polymerization that yield well-defined linear polymers or predictable networks are underdeveloped.
Structure-Property Relationship in Polymers: A comprehensive understanding of how the molecular architecture of polymers derived from this compound dictates their macroscopic properties (e.g., glass transition temperature, mechanical modulus, dielectric loss) is incomplete. This gap hinders the rational design of materials for specific high-performance applications.
Asymmetric Transformations: The two allyl groups are prochiral centers. Research into the asymmetric catalysis of these groups to yield chiral derivatives of this compound is virtually nonexistent. Such chiral building blocks could be valuable for pharmaceuticals or chiral materials science.
Prospective Research Directions for this compound Chemistry
Addressing the identified gaps requires a concerted effort across synthesis, catalysis, materials science, and computational chemistry. The following areas represent promising trajectories for future research.
Design of Advanced Catalytic SystemsThe development of novel catalysts is crucial for unlocking new transformations. Research should focus on:
Selective Polymerization Catalysts: Designing catalysts for the controlled ADMET polymerization of this compound to produce linear, high-molecular-weight poly(phenylene vinylene) analogues. This would allow for a systematic study of structure-property relationships.
Metathesis Catalysts: Exploring the use of modern, highly active ruthenium-based catalysts for ring-closing metathesis of this compound derivatives or for cross-metathesis with other functional olefins to create novel monomers and molecules.
Asymmetric Catalysts: Investigating enantioselective catalytic reactions, such as asymmetric epoxidation or hydrogenation of the allyl groups, to generate chiral synthons from this readily available achiral precursor.
Development of Next-Generation Polymer and Material ApplicationsBuilding on its established role in thermosets, future work should target cutting-edge material applications. Promising areas include:
High-Frequency Electronics: Leveraging the inherent low dielectric constant and low moisture absorption of its polymer networks to design and fabricate advanced substrates and laminates for 5G/6G communication technologies.
Self-Healing and Recyclable Polymers: Incorporating dynamic covalent bonds (e.g., Diels-Alder adducts, disulfide bridges) into the polymer network derived from this compound. This could lead to the creation of robust thermosets that are self-healing or chemically recyclable, addressing end-of-life concerns for high-performance materials.
Bio-based Resins and Composites: Using this compound as a platform to develop high-performance bio-based resins, potentially by combining it with other bio-derived monomers or reinforcing it with natural fibers like cellulose (B213188) or lignin (B12514952) to create sustainable composite materials.
Integration of Multiscale Computational Approaches with Experimental StudiesComputational modeling can accelerate discovery and provide deep mechanistic insight. Future efforts should integrate:
Quantum Mechanics (QM): Using Density Functional Theory (DFT) to elucidate the reaction mechanisms and transition states of the Claisen rearrangement under various catalytic conditions, guiding the design of more efficient catalysts. QM can also predict the electronic properties of novel monomers derived from this compound.
Molecular Dynamics (MD): Employing all-atom and coarse-grained MD simulations to predict the bulk properties of cross-linked polymer networks. These simulations can model glass transition temperatures, thermomechanical behavior, and diffusion of small molecules, providing a direct link between chemical structure and material performance that is difficult to obtain experimentally. This predictive capability would rationalize the design of polymers for targeted applications.
Q & A
Q. What are the recommended methods for synthesizing 2,6-Diallylphenol in laboratory settings?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or allylation of phenol derivatives. For example, allyl halides or allyl acetates can be used as alkylating agents in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like para-substituted isomers. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is recommended to isolate the pure compound .
Q. How can researchers ensure the purity of this compound during synthesis and purification?
- Methodological Answer :
- Analytical Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and purity.
- Spectroscopic Confirmation : NMR (¹H and ¹³C) and FTIR can verify structural integrity. For instance, allyl protons in ¹H NMR should appear as doublets of doublets (~5.8–6.0 ppm), and phenolic -OH peaks near 5 ppm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during purification steps to avoid decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Critical for identifying allyl and aromatic proton environments. Compare with reference data for similar compounds (e.g., 2,6-dimethylphenol ).
- UV-Vis Spectroscopy : Useful for studying electronic transitions, particularly if the compound participates in redox reactions (e.g., analogous to 2,6-dichlorophenolindophenol’s redox behavior ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What are the challenges in elucidating the degradation pathways of this compound in environmental samples?
- Methodological Answer :
- Microbial Degradation Studies : Use soil or water microcosms inoculated with microbial strains known to degrade phenolic compounds (e.g., Ralstonia sp. for 2,6-dichlorophenol ). Monitor metabolites via LC-MS.
- Isotopic Labeling : Track degradation using ¹⁴C-labeled this compound to identify intermediates and pathways.
- Enzyme Assays : Test dioxygenase or peroxidase activity in vitro to determine enzymatic cleavage mechanisms .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for allyl and phenolic -OH groups to predict oxidative stability. Compare with experimental TGA data .
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological membranes to assess bioavailability.
- Reactivity Descriptors : Use frontier molecular orbital (FMO) theory to identify electrophilic/nucleophilic sites for reaction design .
Q. What experimental strategies are recommended for studying the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Synthesis of Metal Complexes : React this compound with metal salts (e.g., Fe³⁺, Cu²⁺) under inert conditions. Monitor pH to stabilize phenolic-metal bonds.
- X-ray Crystallography : Determine crystal structures of coordination complexes, as done for 2,6-naphthalenedicarboxylic acid derivatives .
- Magnetic and Catalytic Studies : Use SQUID magnetometry to assess magnetic properties and test catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
